N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide
Description
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide is a complex organic compound belonging to the class of chromen-4-yl derivatives
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-chloro-3,4-dihydro-2H-chromen-4-ol as the starting material.
Reaction Steps: The process involves the reaction of 8-chloro-3,4-dihydro-2H-chromen-4-ol with 2-fluoro-3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of 0°C to room temperature.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromene core.
Reduction Products: Reduced forms of the compound, such as the corresponding amine.
Substitution Products: Substituted derivatives at the chloro and fluoro positions.
Properties
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-22-14-7-3-5-11(15(14)19)17(21)20-13-8-9-23-16-10(13)4-2-6-12(16)18/h2-7,13H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQGCUSVYIXNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)NC2CCOC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It exhibits biological activity, making it a candidate for drug development. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in drug development or material science.
Comparison with Similar Compounds
Coumarin Derivatives: Similar chromene-based structures with varying substituents.
Fluoro-Benzamide Compounds: Other benzamide derivatives with fluorine atoms.
Uniqueness: N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide stands out due to its specific combination of functional groups, which may confer unique properties and reactivity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
